4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide
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Overview
Description
4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide is a complex organic compound that features a benzohydrazide core substituted with a 2,4-dichlorobenzyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide typically involves multiple steps:
Formation of 2,4-Dichlorobenzyl Alcohol: This can be synthesized from 2,4-dichlorotoluene through a chlorination reaction followed by hydrolysis.
Preparation of 2,4-Dichlorobenzyl Chloride: This is achieved by reacting 2,4-dichlorobenzyl alcohol with thionyl chloride.
Synthesis of 4-((2,4-Dichlorobenzyl)oxy)benzaldehyde: This involves the reaction of 2,4-dichlorobenzyl chloride with 4-hydroxybenzaldehyde.
Formation of this compound: The final step involves the reaction of 4-((2,4-Dichlorobenzyl)oxy)benzaldehyde with iodine and hydrazine hydrate under controlled conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce the hydrazide group.
Substitution: The chlorine atoms in the 2,4-dichlorobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce deiodinated or dechlorinated compounds.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as an antimicrobial or anticancer agent due to the presence of halogen atoms, which are known to enhance biological activity.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The exact mechanism of action of 4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide is not well understood. it is likely to involve interactions with cellular proteins and enzymes. The presence of halogen atoms may facilitate binding to biological targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
2-((2,4-Dichlorobenzyl)oxy)benzaldehyde: This compound shares a similar structure but lacks the iodine and hydrazide groups.
4-((3-Chlorobenzyl)oxy)benzaldehyde: Similar in structure but with a single chlorine atom and no iodine or hydrazide groups.
Uniqueness
4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzohydrazide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both iodine and dichlorobenzyl groups could enhance its reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H11Cl2IN2O2 |
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Molecular Weight |
437.1 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-3-iodobenzohydrazide |
InChI |
InChI=1S/C14H11Cl2IN2O2/c15-10-3-1-9(11(16)6-10)7-21-13-4-2-8(5-12(13)17)14(20)19-18/h1-6H,7,18H2,(H,19,20) |
InChI Key |
JEJPDWGDDZCNQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)I)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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